molecular formula C17H39NO8S B12779091 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate CAS No. 70776-69-1

2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate

Cat. No.: B12779091
CAS No.: 70776-69-1
M. Wt: 417.6 g/mol
InChI Key: CJULUAHYEXWWCU-UHFFFAOYSA-M
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Description

2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it versatile in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methylamine with 3-octyloxypropyl chloride, followed by quaternization with methyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is used in a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable micelles that can encapsulate hydrophobic drugs. The molecular targets include cell membranes and proteins, where it can alter permeability and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide
  • 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium
  • 2-Hydroxy-N,N-bis(2-hydroxyethyl)ethaniminium

Uniqueness

Compared to similar compounds, 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate has a unique octyloxypropyl group that enhances its hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties, such as in the formulation of detergents and emulsifiers .

Properties

CAS No.

70776-69-1

Molecular Formula

C17H39NO8S

Molecular Weight

417.6 g/mol

IUPAC Name

bis(2-hydroxyethyl)-(2-hydroxy-3-octoxypropyl)-methylazanium;methyl sulfate

InChI

InChI=1S/C16H36NO4.CH4O4S/c1-3-4-5-6-7-8-13-21-15-16(20)14-17(2,9-11-18)10-12-19;1-5-6(2,3)4/h16,18-20H,3-15H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

CJULUAHYEXWWCU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-]

Origin of Product

United States

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